

Application Note: Quantitative Analysis of H-D-Ala-Phe-OH in Biological Samples

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Compound of Interest

Compound Name: *H-D-Ala-phe-OH*

Cat. No.: *B112445*

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Introduction

The dipeptide **H-D-Ala-Phe-OH** (D-Alanyl-L-Phenylalanine) is of growing interest in various fields of biomedical research due to its potential physiological and pharmacological activities. The presence of the D-alanine residue can confer increased stability against enzymatic degradation compared to peptides composed solely of L-amino acids.^{[1][2][3][4]} Accurate quantification of **H-D-Ala-Phe-OH** in biological matrices such as plasma and serum is crucial for pharmacokinetic, pharmacodynamic, and biomarker studies. This application note provides detailed protocols and a summary of analytical techniques for the precise and reliable quantification of this dipeptide.

Analytical Techniques Overview

The quantification of **H-D-Ala-Phe-OH** in complex biological samples presents analytical challenges due to its low endogenous concentrations, the presence of interfering substances, and the need to distinguish it from its stereoisomers. The primary methods employed for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).

- LC-MS/MS is the gold standard for quantitative bioanalysis, offering high sensitivity and selectivity. It is particularly well-suited for detecting low-abundance peptides in complex matrices.

- HPLC-UV can be a more accessible alternative, though it may lack the sensitivity of LC-MS/MS and often requires derivatization to enhance detection. Chiral stationary phases are necessary for the separation of stereoisomers.

Quantitative Data Summary

The following table summarizes typical performance characteristics of the analytical methods for the quantification of Ala-Phe dipeptides. It is important to note that the LC-MS/MS data is representative and based on a structurally similar analyte, N-lactoyl-phenylalanine, while the HPLC-UV data is for the stereoisomers of Ala-Phe. These parameters should be validated for the specific **H-D-Ala-Phe-OH** analyte in the user's laboratory.

Parameter	LC-MS/MS (Representative)	HPLC-UV
Limit of Detection (LOD)	~1 nmol/L	0.62–1.43 ng
Lower Limit of Quantification (LLOQ)	~5 nmol/L	3.10–10.0 ng
Linearity (r^2)	>0.99	>0.99
Intra-day Precision (%CV)	<10%	<5%
Inter-day Precision (%CV)	<15%	<10%
Accuracy (% Bias)	±15%	±10%
Recovery	>80%	>90%

Experimental Protocols

Protocol 1: Quantification of H-D-Ala-Phe-OH in Human Plasma by LC-MS/MS

This protocol is based on established methods for dipeptide quantification and should be validated for **H-D-Ala-Phe-OH**.

1. Sample Preparation: Protein Precipitation

- Thaw frozen plasma samples on ice.
- To 100 μ L of plasma, add 300 μ L of ice-cold methanol containing an appropriate internal standard (e.g., isotopically labeled D-Ala-Phe-OH).
- Vortex for 30 seconds to precipitate proteins.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 μ L of the initial mobile phase.

2. LC-MS/MS Instrumentation and Conditions

- LC System: UPLC or HPLC system
- Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 μ m)
- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: 0.1% formic acid in acetonitrile
- Gradient: A linear gradient from 5% to 95% B over 5 minutes.
- Flow Rate: 0.4 mL/min
- Column Temperature: 40°C
- Injection Volume: 5 μ L
- Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
- MRM Transitions: To be determined by infusion of **H-D-Ala-Phe-OH** and its internal standard.

3. Data Analysis

- Quantification is based on the peak area ratio of the analyte to the internal standard.

- A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the standards.

Protocol 2: Chiral Separation and Quantification of Ala-Phe Stereoisomers by HPLC-UV

This protocol is adapted from a method for the stereomeric resolution of DL-alanine-DL-phenylalanine dipeptide.

1. Sample Preparation: Solid-Phase Extraction (SPE)

- Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
- Load 500 μ L of plasma onto the cartridge.
- Wash the cartridge with 1 mL of 5% methanol in water.
- Elute the dipeptide with 1 mL of methanol.
- Evaporate the eluate to dryness and reconstitute in 100 μ L of the mobile phase.

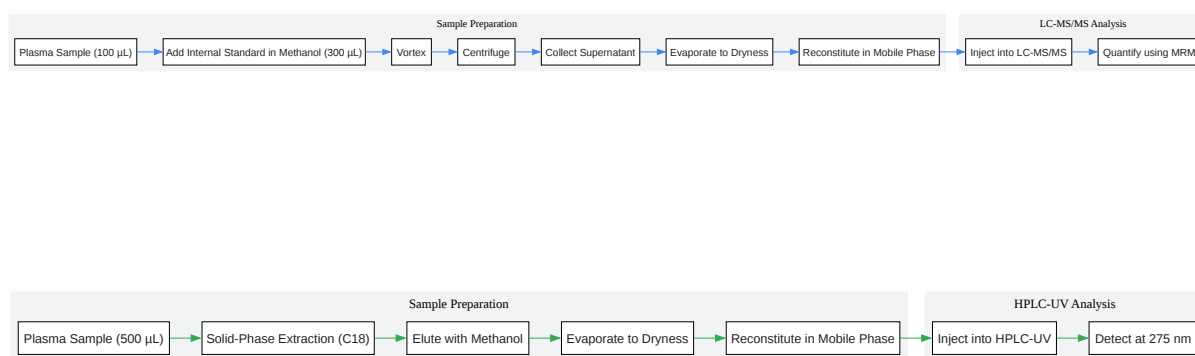
2. HPLC-UV Instrumentation and Conditions

- HPLC System: HPLC with UV detector
- Column: AmyCoat-RP or a similar chiral stationary phase column.
- Mobile Phase: Methanol : 10 mM Ammonium Acetate : Formic Acid (70:30:0.05, v/v/v).
- Flow Rate: 0.8 mL/min.
- Column Temperature: 27°C.
- Detection Wavelength: 275 nm.
- Injection Volume: 20 μ L.

3. Data Analysis

- Identification of **H-D-Ala-Phe-OH** is based on its retention time compared to a standard.
- Quantification is performed using an external standard calibration curve.

Visualizations



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